Lanepitant

NK1 Antagonist Binding Affinity Receptor Kinetics

Lanepitant (INN, code name LY303870), with CAS number 170566-84-4, is a selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor. Developed by Eli Lilly, it was one of the first compounds targeting this receptor and is characterized by high binding affinity for the human NK1 receptor.

Molecular Formula C33H45N5O3
Molecular Weight 559.7 g/mol
CAS No. 170566-84-4
Cat. No. B1674460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLanepitant
CAS170566-84-4
Synonyms1-(N-(2-methoxybenzyl)acetylamino)-3-(1H-indol-3-yl)-2-(N-(2-(4-(piperidin-1-yl)piperidin-1-yl)acetyl)amino)propane
Lanepitant
LY 303870
LY 306155
LY-303870
LY-306155
LY303870
LY306155
Molecular FormulaC33H45N5O3
Molecular Weight559.7 g/mol
Structural Identifiers
SMILESCC(=O)N(CC1=CC=CC=C1OC)CC(CC2=CNC3=CC=CC=C32)NC(=O)CN4CCC(CC4)N5CCCCC5
InChIInChI=1S/C33H45N5O3/c1-25(39)38(22-26-10-4-7-13-32(26)41-2)23-28(20-27-21-34-31-12-6-5-11-30(27)31)35-33(40)24-36-18-14-29(15-19-36)37-16-8-3-9-17-37/h4-7,10-13,21,28-29,34H,3,8-9,14-20,22-24H2,1-2H3,(H,35,40)/t28-/m1/s1
InChIKeyCVXJAPZTZWLRBP-MUUNZHRXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lanepitant (CAS 170566-84-4) Product Overview: A Selective NK1 Receptor Antagonist for Preclinical Research


Lanepitant (INN, code name LY303870), with CAS number 170566-84-4, is a selective, non-peptide antagonist of the neurokinin-1 (NK1) receptor [1][2]. Developed by Eli Lilly, it was one of the first compounds targeting this receptor and is characterized by high binding affinity for the human NK1 receptor [2][3].

Why NK1 Antagonist Procurement Cannot Be Based on Class Alone: The Lanepitant Differentiation Case


Procurement based solely on the 'NK1 antagonist' class is scientifically insufficient due to significant variations in binding kinetics, selectivity profiles, and in vivo performance [1]. For instance, Lanepitant's high binding affinity (Ki = 0.15 nM) and specific selectivity profile differentiate it from later-generation antagonists like Aprepitant, which exhibits a slower dissociation rate [1][2]. Furthermore, clinical outcomes and formulation challenges vary dramatically among class members, underscoring the need for compound-specific evidence [3].

Quantitative Evidence Guide for Lanepitant: Differential Data vs. Comparator NK1 Antagonists


NK1 Receptor Binding Affinity: Lanepitant vs. Aprepitant

Lanepitant demonstrates high affinity for the human NK1 receptor, with a reported Ki of 0.15 nM [1]. In comparison, the widely used clinical NK1 antagonist Aprepitant exhibits a Ki of 3 nM (and an IC50 of 0.09 nM) [2]. While both are potent, Aprepitant's therapeutic advantage is often linked to its exceptionally slow dissociation rate (k_off = 0.0054 min⁻¹), a kinetic parameter not yet established for Lanepitant in comparative studies [3]. This highlights a key point for procurement: high binding affinity alone does not guarantee equivalent in vivo duration of action.

NK1 Antagonist Binding Affinity Receptor Kinetics

NK1 Receptor Selectivity Profile: Lanepitant vs. Netupitant

Lanepitant exhibits substantial selectivity for the NK1 receptor (human pKd ≈ 9.4) over the NK2 and NK3 receptor subtypes (rabbit NK2 pKd = 4.7; rat NK3 pKd = 4.7), representing an approximate 50,000-fold selectivity window [1][2]. In contrast, the more recent NK1 antagonist Netupitant demonstrates a different selectivity profile, with a reported Ki of 0.95 nM for hNK1 and >1,500 nM for NK2/NK3, representing a >1,500-fold selectivity [3]. This indicates that while both are selective, the absolute affinity and selectivity margins differ, which could be crucial for experiments where residual NK2/NK3 activity is a confounding factor.

Receptor Selectivity Tachykinin Receptors Off-Target Effects

Ocular Surface Safety and Efficacy: Lanepitant vs. Befetupitant in Corneal Neovascularization

In a direct comparative study, topical Lanepitant was found to be nontoxic to the ocular surface, whereas the comparator NK1 antagonist Befetupitant caused toxicity due to its DMSO vehicle [1]. Efficacy-wise, topical Lanepitant (6.4 mg/ml, applied six times per day) was effective in reducing corneal hemangiogenesis and lymphangiogenesis in an alkali burn mouse model [1]. Befetupitant also demonstrated efficacy in the same model but could not be advanced in topical studies due to the vehicle toxicity issue [1].

Ophthalmology Corneal Neovascularization Topical Formulation Toxicity

Clinical Trial Outcomes: Lanepitant in Migraine and Pain Indications

Lanepitant underwent Phase 2 clinical trials for both acute migraine treatment and migraine prevention, as well as for osteoarthritis pain, but failed to demonstrate efficacy in these indications [1][2][3]. For instance, in a 12-week migraine prevention study, 200 mg daily of Lanepitant resulted in a 41.0% response rate (≥50% reduction in headache days), which was not statistically significant compared to the 22.0% placebo response rate (P = 0.065) [1]. Similarly, in a study of 214 osteoarthritis patients, Lanepitant at doses up to 600 mg was ineffective [2]. This clinical failure is a crucial differentiator: it positions Lanepitant not as a therapeutic lead but as a valuable negative control or a tool compound for studying the disconnect between preclinical NK1 antagonism and clinical pain outcomes.

Clinical Trial Migraine Osteoarthritis Therapeutic Efficacy

Solubility and Formulation Profile

Lanepitant dihydrochloride exhibits limited aqueous solubility, classified as slightly soluble with concentrations of 0.1-1 mg/ml in both water and acetonitrile . For pharmaceutical emulsion formulations, it can dissolve in ethanol at elevated temperatures (60-70°C) . This contrasts with other NK1 antagonists that may have more favorable solubility profiles (e.g., Aprepitant, which is formulated in oral capsules). This limited solubility is a key consideration for in vivo dosing, potentially requiring specialized vehicles and limiting the maximum achievable plasma concentration in certain models.

Solubility Formulation In Vivo Dosing

Optimal Research and Industrial Use Cases for Lanepitant (CAS 170566-84-4) Based on Quantitative Evidence


Ophthalmic Research: Corneal Neovascularization and Inflammation Models

Lanepitant is a validated tool for studying NK1 receptor involvement in corneal neovascularization and inflammation. Its proven safety on the ocular surface and efficacy in reducing hemangiogenesis and lymphangiogenesis in the alkali burn model make it the preferred NK1 antagonist for topical ophthalmic studies [1]. Direct comparative data against Befetupitant demonstrates Lanepitant's unique suitability for this application [1].

Negative Control for NK1-Targeted Analgesic Drug Discovery

Lanepitant serves as a crucial negative control in preclinical pain models (e.g., formalin test, neuropathic pain) and as a reference for understanding the clinical translatability of NK1 antagonism. Its failure in Phase 2 trials for migraine and osteoarthritis pain, despite potent preclinical activity, provides a well-documented case study for investigating target engagement versus clinical efficacy in pain pathways [2][3].

In Vitro Selectivity Profiling of Novel NK1 Antagonists

Lanepitant's well-characterized selectivity profile (high affinity for NK1 with negligible activity at NK2/NK3) makes it an ideal reference standard for screening and profiling new chemical entities. Its ~50,000-fold selectivity window provides a robust benchmark for assessing off-target activity at related tachykinin receptors [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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